N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N'-(3-methoxyphenyl)ethanediamide
Description
- Structure: Highlight key functional groups (e.g., dimethylamino, tetrahydroisoquinoline, methoxyphenyl, ethanediamide).
- Synthesis: Outline synthetic pathways (e.g., amide coupling, alkylation steps).
- Applications: Potential therapeutic uses (e.g., kinase inhibition, antimicrobial activity) based on structural motifs.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3/c1-31(2)24-13-11-21(12-14-24)26(32-16-15-20-7-4-5-8-22(20)19-32)18-29-27(33)28(34)30-23-9-6-10-25(17-23)35-3/h4-14,17,26H,15-16,18-19H2,1-3H3,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKRDAOZBQVTDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)OC)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N’-(3-methoxyphenyl)ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the Tetrahydroisoquinoline Intermediate: This step involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.
Coupling with the Methoxyphenyl Group: The final step involves coupling the tetrahydroisoquinoline intermediate with the methoxyphenyl group using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the tetrahydroisoquinoline moiety, potentially converting it to a dihydroisoquinoline or isoquinoline structure.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydroisoquinoline or isoquinoline derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N’-(3-methoxyphenyl)ethanediamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Pharmacology: The compound is used in pharmacological studies to understand its effects on various biological pathways and its potential as a drug candidate.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N’-(3-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation can result in therapeutic effects, particularly in the central nervous system.
Comparison with Similar Compounds
Comparison with Similar Compounds
- Structural Analogs: Compare with compounds sharing tetrahydroisoquinoline or ethanediamide moieties (e.g., compound X, compound Y).
- Activity Data : Tabulate IC50 values, binding affinities, or selectivity profiles.
- Physicochemical Properties : Solubility, logP, metabolic stability.
Example Table (hypothetical):
| Compound Name | Target Protein | IC50 (nM) | LogP | Solubility (µg/mL) | Reference |
|---|---|---|---|---|---|
| Target Compound | Kinase A | 12 ± 1.5 | 3.2 | 45 | |
| N-(4-Methoxyphenyl)-tetrahydroisoquinoline | Kinase A | 85 ± 9 | 2.8 | 120 | |
| Ethanediamide derivative (Compound Z) | Kinase B | 230 ± 25 | 4.1 | 18 |
Research Findings and Limitations
- Key Studies : Discuss in vitro/in vivo efficacy, toxicity, or pharmacokinetics.
- Challenges : Poor bioavailability, off-target effects (if reported).
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N'-(3-methoxyphenyl)ethanediamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C28H33N3O3
- Molecular Weight : 459.59 g/mol
- CAS Number : 1005305-52-1
The compound features a tetrahydroisoquinoline moiety, which is known for its diverse pharmacological properties. The presence of dimethylamino and methoxyphenyl groups contributes to its interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit several mechanisms of action:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, particularly those involved in the regulation of mood and cognition. Studies have shown that tetrahydroisoquinoline derivatives can influence dopaminergic and serotonergic systems .
- Kinase Inhibition : Similar compounds have been identified as inhibitors of various kinases, including MEK1/2. This inhibition can lead to reduced proliferation in certain cancer cell lines . The specific activity of this compound against kinases remains to be fully elucidated.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by modulating cytokine release and inhibiting pathways associated with inflammation.
In Vitro Studies
In vitro assays have shown that this compound exhibits significant biological activity:
- Cell Proliferation Inhibition : Preliminary studies indicate that this compound can inhibit the growth of various cancer cell lines at micromolar concentrations. For example, it has been shown to reduce cell viability in leukemia models .
Table 1: Summary of Biological Activity
| Activity Type | Effect Observed | Concentration Range |
|---|---|---|
| Cell Proliferation | Inhibition in leukemia cells | 0.3 - 1.2 µM |
| Kinase Inhibition | MEK1/2 inhibition | Not specified |
| Anti-inflammatory | Cytokine modulation | Not specified |
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds structurally related to this compound:
- Cancer Treatment : A study involving a related compound demonstrated significant tumor growth inhibition in xenograft models of melanoma when administered at doses of 10 mg/kg . This suggests potential for development as an anti-cancer agent.
- Neurological Disorders : Research has indicated that tetrahydroisoquinoline derivatives may provide benefits in models of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
